(2-Ethylphenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of 1,2-bis(2-methylphenyl)ethylene-1,2-diamine is achieved from benzil and ammonium acetate . Similarly, novel (Phenylalkyl)amines are synthesized through a series of reactions including conversion of thioether derivatives, Vilsmeier-formylation, and reduction with AlH3 . Methamphetamine synthesis is also mentioned, which involves reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine .
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by the presence of aromatic rings, substituted amines, and various functional groups that influence their reactivity and interaction with biological targets. For example, the 1,3,4-oxadiazol-2-yl]methanamine compound is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and include catalysis, such as the guanidine-catalyzed asymmetric Michael reaction , and the synthesis of biased agonists for serotonin 5-HT1A receptors, which involves signal transduction assays . The reactivity of these compounds is influenced by their molecular structure, particularly the substituents on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size of lipophilic substituents can affect the compounds' agonistic or antagonistic character towards 5-HT2A/C ligands . The metabolic stability, hERG selectivity, and membrane permeability are also important properties that are evaluated for pharmacological applications, as seen in the series of 1-(2-phenoxyphenyl)methanamines . The fluorogenic properties of 1,2-bis(4-methoxyphenyl)ethylenediamine for reducing carbohydrates highlight the utility of these compounds in analytical applications .
Scientific Research Applications
Serotonin/Noradrenaline Reuptake Inhibition
- Dual Reuptake Inhibition: 1-(2-Phenoxyphenyl)methanamines have been shown to possess selective dual serotonin and noradrenaline reuptake pharmacology, indicating potential applications in neuropsychiatric disorders (Whitlock, Blagg, & Fish, 2008).
Synthesis and Characterization
- Compound Synthesis: Successful synthesis of specific derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been achieved, demonstrating utility in chemical synthesis and characterization (Shimoga, Shin, & Kim, 2018).
- Catalysis in Transfer Hydrogenation: Quinazoline-based ruthenium complexes involving (4-Phenylquinazolin-2-yl)methanamine have been examined for their efficiency in transfer hydrogenation reactions, highlighting their potential in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Biomedical Research
- Serotonin 5-HT1A Receptor-Biased Agonists: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as serotonin 5-HT1A receptor-biased agonists, suggesting their potential in developing treatments for central nervous system pathologies (Sniecikowska et al., 2020).
Analytical Chemistry
- Analytical Profiles in Biological Matrices: The analytical profiles of certain arylcyclohexylamines, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone, have been characterized in biological matrices, underscoring their significance in forensic and analytical chemistry (De Paoli et al., 2013).
Chemical Intermediates
- Synthesis of Derivatives: Efficient methods for synthesizing derivatives like 2,3-dihydro-1H-indene-1-methanamines have been developed, indicating their use as chemical intermediates in various synthetic routes (Zhou et al., 2013).
Safety And Hazards
(2-Ethylphenyl)methanamine poses certain hazards, including skin and eye irritation. Proper precautions should be taken during handling.
Future Directions
Research on this compound can explore its potential applications in drug development, materials science, or other fields.
properties
IUPAC Name |
(2-ethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXQNWIQIBLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)methanamine | |
CAS RN |
53759-86-7 | |
Record name | (2-ethylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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